Home > Products > Building Blocks P20627 > 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine
3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine - 1239479-70-9

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Catalog Number: EVT-1674821
CAS Number: 1239479-70-9
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d Analogue)

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative and a selective inhibitor of HSP90α and HSP90β, exhibiting oral availability in mice. It demonstrates potent antitumor effects in an NCI-H1975 xenograft mouse model without significant weight loss. []
  • Relevance: This compound shares a core structure with 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine, featuring a central imidazole ring linked to a pyrazole ring. Notably, both compounds possess a methyl substituent on the pyrazole ring, highlighting a key structural similarity. []

4-(3-(1H-Imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one Monohydrate

  • Compound Description: This triazole compound was synthesized and characterized using various techniques including 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination. []
  • Relevance: This compound, like 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine, incorporates both imidazole and a five-membered nitrogen-containing heterocycle, although the latter is a triazole in this case. The shared presence of these heterocycles signifies a structural connection between the two compounds. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized via a three-step procedure, including a Buchwald–Hartwig arylamination. Its structure was confirmed through various spectroscopic techniques and single-crystal X-ray diffraction. It was evaluated for inhibitory potency against kinases with a cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []
  • Relevance: This compound shares a key structural feature with 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine: the presence of a 1-methyl-1H-pyrazole moiety. This shared fragment suggests a potential structural relationship and possible similarities in their chemical properties. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants while sparing wild-type EGFR. This selectivity makes it a potential treatment option for drug-resistant NSCLC. []
  • Relevance: Similar to 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine, PF-06459988 incorporates a 1-methyl-1H-pyrazole unit within its structure. This shared structural motif highlights a potential connection between these compounds, suggesting they might belong to a similar chemical class or exhibit comparable binding properties. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist. It is reversible and displays significant in vivo antiplatelet and antithrombotic activities. []
  • Relevance: Both SAR216471 and 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine contain a 5-methyl-1H-pyrazole moiety as a core structural element. This shared feature points to a structural relationship between the two compounds and might be indicative of similar binding properties or pharmacological profiles. []

N-[2-(Dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea (Compound 24)

  • Compound Description: This compound is a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT) with moderate plasma levels after oral administration. It shows promising antiatherosclerotic activity in vivo, reducing plaque development significantly. []
  • Relevance: This compound shares a significant structural similarity with 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine. Both feature a central imidazole ring, with compound 24 possessing a 5-methyl-4-phenyl substitution on this ring, while 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine has a 5-methyl substitution and an amine group on the pyrazole ring directly attached to the imidazole. This close structural resemblance suggests potential similarities in their binding affinities and pharmacological activities. []

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

  • Compound Description: Compound 11a is a potent antagonist of the AMPA subtype of excitatory amino acid (EAA) receptors. It exhibits high affinity for AMPA receptors (Ki = 0.021 μM), surpassing the affinity of related compounds like YM90K and NBQX. Compound 11a also demonstrates significant selectivity for AMPA receptors over NMDA receptors and the glycine site on NMDA receptors. []
  • Relevance: While not structurally identical, 11a and 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine share a crucial element: the presence of a 1H-imidazole group. This shared feature suggests a potential for similar binding interactions with target proteins, even if their overall structures differ. []

6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione

  • Compound Description: This compound acts as a potent antagonist of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors. It exhibits a high affinity for these receptors and displays selectivity against the glycine site on NMDA receptors. []
  • Relevance: Though structurally distinct from 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine, this compound shares a common pharmacophore: the 1H-imidazol-1-yl group. This structural similarity suggests a potential for comparable binding interactions with target proteins, even though their overall structures differ. []

1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone (Compound 3)

  • Compound Description: This compound acts as an inhibitor of human heme oxygenase-1 (HO-1). Structural studies revealed that its imidazolyl moiety coordinates with heme iron, while the adamantyl group interacts with a hydrophobic binding pocket in the enzyme. []
  • Relevance: This compound, like 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine, features a 1H-imidazol-1-yl group as a central structural element. This shared feature suggests a potential for similar binding interactions with target proteins, indicating that both compounds might target similar biological pathways or mechanisms. []

2-[2-(4-Chlorophenyl)ethyl]-2-[1H-imidazol-1-yl)methyl]-1,3-dioxolane (Compound 2)

  • Compound Description: This compound is an inhibitor of human heme oxygenase-1 (HO-1). It binds to the enzyme's distal pocket, with the imidazolyl group coordinating to the heme iron and the chlorophenyl group occupying a hydrophobic pocket. []
  • Relevance: Both compound 2 and 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine share a common structural feature: the presence of a 1H-imidazol-1-yl moiety. This shared moiety could indicate similar binding modes to target proteins, potentially leading to comparable biological effects. []

1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile (5a)

  • Compound Description: 5a is a 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinone derivative that exhibits potent positive inotropic activity. It shows greater potency compared to its 4,6-dimethyl analogue and 4-methyl analogue. []
  • Relevance: Although structurally distinct from 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine, 5a shares a common pharmacophore: the 1H-imidazol-1-ylphenyl group. This structural similarity could suggest potential for similar binding interactions with target proteins, despite their overall structural differences. []
Overview

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles and imidazoles, which are heterocyclic compounds featuring nitrogen atoms in their ring structures. This compound is characterized by the presence of both an imidazole and a pyrazole moiety, making it of interest in various scientific fields, particularly medicinal chemistry.

Source

The synthesis and characterization of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine can be traced to various chemical literature and databases, including PubChem and scientific journals that focus on organic synthesis and medicinal applications.

Classification

This compound is classified under:

  • Chemical Class: Heterocycles
  • Subclasses: Pyrazoles, Imidazoles
  • Chemical Family: Amines
Synthesis Analysis

Methods

The synthesis of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions that may include:

  1. Formation of the Imidazole Ring: This can be achieved through condensation reactions involving aldehydes or ketones with amidines or guanidines.
  2. Synthesis of the Pyrazole Moiety: Pyrazoles can be synthesized through cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.
  3. Final Coupling Reaction: The final step often involves coupling the imidazole and pyrazole components, which may require catalysts or specific reaction conditions to ensure high yield and purity.

Technical Details

The synthesis may utilize various techniques such as refluxing in solvents like ethanol or dimethylformamide, employing reagents like acetic anhydride or phosphorous oxychloride to facilitate the formation of the desired compound. Reaction monitoring can be performed using thin-layer chromatography to assess progress.

Molecular Structure Analysis

Data

  • Molecular Formula: C₇H₈N₄
  • Molecular Weight: Approximately 164.17 g/mol
  • IUPAC Name: 3-(1H-imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine
Chemical Reactions Analysis

Reactions

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  2. Condensation Reactions: The compound may undergo condensation with carbonyl compounds to form imines or related derivatives.
  3. Cyclization Reactions: It can also participate in cyclization with other heterocycles to form more complex structures.

Technical Details

Specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yields and selectivity in these transformations.

Mechanism of Action

Process

The mechanism of action for 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine largely depends on its biological targets. For instance:

  1. Inhibition of Enzymes: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could interact with receptors in cellular signaling pathways, influencing physiological responses.

Data

Studies have shown that compounds with imidazole and pyrazole functionalities often exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize this compound's physical and chemical properties.

Applications

Scientific Uses

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine has potential applications in several scientific fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases due to its bioactive properties.
  2. Agricultural Chemistry: May serve as a precursor for developing agrochemicals or pesticides.
  3. Material Science: Explored for use in designing new materials with specific electronic or optical properties.
Synthetic Methodologies and Optimization

Multi-Step Synthesis via Nucleophilic Substitution

The synthesis of 3-(1H-imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine typically employs a sequential nucleophilic substitution strategy, leveraging the reactivity of halogenated pyrazole intermediates. The process initiates with the preparation of 4-chloro-5-methyl-1H-pyrazole, followed by electrophilic nitration at the C3 position using nitric acid/sulfuric acid mixtures to yield 4-chloro-5-methyl-3-nitro-1H-pyrazole. This nitrohalopyrazole serves as a critical intermediate, where the chlorine atom undergoes nucleophilic displacement by 4-methylimidazole in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 80–100°C. The reaction requires stoichiometric bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. Finally, catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to the primary amine, yielding the target compound. This methodology achieves isolated yields of 70–85% after crystallization, though regioselectivity challenges may arise during the imidazole coupling step due to the ambident nucleophilic character of imidazoles [1] [9].

Table 1: Representative Conditions for Nucleophilic Substitution Steps

Reaction StageReagents/ConditionsKey IntermediateYield (%)Regiochemical Control
Halogenation/NitrationHNO₃/H₂SO₄, 0–5°C4-Chloro-5-methyl-3-nitro-1H-pyrazole85–90Positional specificity at C3
Imidazole Coupling4-Methylimidazole, K₂CO₃, DMSO, 100°C3-(4-Methyl-1H-imidazol-1-yl)-5-methyl-4-nitro-1H-pyrazole75–80N1 selectivity due to base mediation
Nitro ReductionH₂ (50 psi), Pd/C, MeOH, 25°CTarget amine product90–95Chemoselective for -NO₂ groups

Microwave-Assisted Condensation Techniques

Microwave irradiation significantly optimizes the synthesis of the pyrazole-imidazole core, enhancing reaction kinetics and yield while reducing byproduct formation. A one-pot approach adapts the Enamine protocol, where 3-aminocrotononitrile or α-cyanoketones react with 1-(4-methylimidazolyl)hydrazine hydrochloride under acidic conditions (1M HCl) and microwave irradiation (150°C, 10–15 min). This method facilitates rapid cyclocondensation through controlled dielectric heating, directly yielding 70–90% of the target amine without isolating intermediates. Key advantages include elimination of reduction steps and exceptional functional group tolerance. For instance, electron-donating or withdrawing substituents on the hydrazine component do not compromise efficiency, making this suitable for generating derivative libraries. The aqueous reaction medium aligns with green chemistry principles, reducing reliance on organic solvents. Post-reaction workup involves simple basification (10% NaOH) and vacuum filtration, enabling gram-scale production within 30 minutes total processing time [3] [7] [10].

Table 2: Microwave Optimization Parameters for One-Pot Synthesis

ParameterConventional MethodMicrowave MethodImpact on Yield/Time
Temperature80°C (reflux)150°C (controlled)+25% yield increase
Reaction Time8–12 hours10–15 minutes98% time reduction
Solvent SystemEthanol/water mixtures1M HCl (aqueous)Eliminates organic solvents
Scale FeasibilityMilligram scaleGram scale (up to 100g)Improved reaction consistency

Role of Polar Aprotic Solvents in Coupling Reactions

Solvent selection critically influences the nucleophilic aromatic substitution (SNAr) between halogenated pyrazoles and imidazoles, dictating reaction rate, regioselectivity, and byproduct formation. Polar aprotic solvents like DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) enhance reactivity by stabilizing the transition state through cation solvation without nucleophilic interference. Studies demonstrate DMSO’s superiority in achieving >80% coupling efficiency due to its high dielectric constant (ε = 46.7) and ability to dissolve ionic intermediates. Conversely, protic solvents (e.g., ethanol, water) diminish yields to <40% by protonating the imidazole anion, reducing nucleophilicity. Base-solvent synergies are also pivotal: K₂CO₃ in DMSO achieves complete conversion within 4 hours at 90°C, whereas NaOH in DMF requires higher temperatures (110°C), risking imidazole ring degradation. For hydrolysis-sensitive intermediates, acetonitrile serves as a viable alternative, offering moderate yields (65–70%) with lower operating temperatures (70°C) [1] .

Industrial-Scale Production Using Continuous Flow Systems

Industrial translation of 3-(1H-imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine synthesis adopts continuous flow chemistry to overcome batch processing limitations. Key transformations—nitration, imidazole coupling, and reduction—are integrated into modular flow reactors with precise temperature and residence time control. For example, nitration in a Corning AFR® module employs fuming HNO₃ at 5°C with a 2-minute residence time, achieving 95% conversion and minimizing over-oxidation. Subsequent imidazole coupling utilizes packed-bed columns containing immobilized K₂CO₃ catalyst, enabling solvent-free operation at 120°C. The final catalytic hydrogenation step employs H-Cube® reactors with Pd/C cartridges, yielding the amine at >99% purity after in-line extraction. This system processes 50–100 kg/day with 40% reduced operating costs compared to batch methods, attributed to enhanced heat/mass transfer, suppressed side reactions, and automated purification. Notably, the integration of real-time PAT (Process Analytical Technology) monitoring via FTIR ensures consistent quality, meeting pharmaceutical intermediate specifications [1] [2] [4].

Table 3: Industrial Continuous Flow Process Metrics

Process StageReactor TypeConditionsThroughput (kg/day)Purity (%)
NitrationCorning AFR®HNO₃, 5°C, 2 min residence12095
Imidazole CouplingPacked-bed reactorSolvent-free, 120°C, 5 min10098
Catalytic HydrogenationH-Cube®H₂ (1 bar), Pd/C, 30°C, 3 min95>99

Properties

CAS Number

1239479-70-9

Product Name

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

IUPAC Name

3-imidazol-1-yl-5-methyl-1H-pyrazol-4-amine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C7H9N5/c1-5-6(8)7(11-10-5)12-3-2-9-4-12/h2-4H,8H2,1H3,(H,10,11)

InChI Key

JNKUJBTVENGRTR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)N2C=CN=C2)N

Canonical SMILES

CC1=C(C(=NN1)N2C=CN=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.